Methyl 5-amino-4-methylthiophene-2-carboxylate
Description
Historical Context in Thiophene Chemistry
The historical foundation of thiophene chemistry traces back to the pioneering work of Viktor Meyer in 1882, when thiophene was first discovered as a contaminant in benzene derived from coal tar. Meyer's observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the responsible compound for this reaction. This discovery established thiophene as a fundamental heterocyclic system analogous to benzene but containing a sulfur atom in place of a carbon-hydrogen unit.
The development of thiophene chemistry accelerated throughout the late nineteenth and early twentieth centuries, with significant contributions to synthetic methodologies emerging from multiple research groups. The Paal-Knorr thiophene synthesis, developed independently by Carl Paal and Ludwig Knorr, provided one of the earliest reliable methods for constructing thiophene rings from 1,4-diketones using sulfurizing agents such as phosphorus pentasulfide. This synthetic breakthrough enabled systematic investigation of thiophene derivatives and their properties.
The evolution toward aminothiophene derivatives gained momentum with the introduction of the Gewald reaction, which specifically targets the synthesis of 2-aminothiophenes from aldehydes or ketones, activated nitriles, and elemental sulfur. This methodology revolutionized aminothiophene synthesis by providing direct access to amino-substituted thiophene systems, establishing the foundation for compounds like this compound.
Table 1: Key Historical Milestones in Thiophene Chemistry Development
| Year | Discovery/Development | Researcher(s) | Significance |
|---|---|---|---|
| 1882 | Thiophene identification | Viktor Meyer | First isolation of thiophene from benzene |
| 1882-1890 | Basic thiophene synthesis | Viktor Meyer | Development of acetylene-sulfur synthesis |
| 1884-1890 | Paal-Knorr synthesis | Carl Paal, Ludwig Knorr | Systematic thiophene ring construction |
| 1960s | Gewald reaction | Karl Gewald | Direct aminothiophene synthesis methodology |
Significance in Heterocyclic Compound Research
This compound occupies a prominent position within heterocyclic compound research due to its unique combination of functional groups and electronic properties. The thiophene ring system exhibits aromatic character with distinctive electronic distribution patterns that differ significantly from benzene analogs. The sulfur atom contributes two electrons to the aromatic sextet while maintaining two lone pairs, creating a polarizable system with enhanced reactivity toward electrophilic substitution reactions.
The presence of multiple functional groups within the molecule creates a multifaceted reactivity profile that enhances its utility as a synthetic intermediate. The amino group at the 5-position provides nucleophilic character and hydrogen bonding capability, while the methyl ester functionality at the 2-position offers electrophilic reactivity and potential for further derivatization. The methyl substituent at the 4-position contributes steric and electronic effects that influence both reactivity patterns and molecular recognition properties.
Research investigations have demonstrated that aminothiophene derivatives exhibit diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The structural framework of this compound provides an optimal scaffold for medicinal chemistry applications, where systematic modification of functional groups can lead to compounds with enhanced therapeutic potential.
The compound's significance extends beyond traditional pharmaceutical applications into materials science, particularly in the development of organic semiconductors and electronic devices. The thiophene core system exhibits favorable electronic properties for organic field-effect transistors and organic light-emitting diodes, with the specific substitution pattern of this compound offering opportunities for fine-tuning electronic characteristics.
Position Within Aminothiophene Derivative Classification
Aminothiophene derivatives constitute a diverse class of heterocyclic compounds characterized by the presence of amino substituents on the thiophene ring system. The classification of these compounds depends on the position and nature of amino group substitution, with major categories including 2-aminothiophenes, 3-aminothiophenes, and 4-aminothiophenes.
This compound belongs to the 5-aminothiophene subclass, which is less commonly encountered than 2-aminothiophene derivatives but exhibits unique reactivity patterns and biological properties. The 5-position amino substitution creates distinct electronic effects compared to other regioisomers, particularly influencing the reactivity of the adjacent positions on the thiophene ring.
Within the broader aminothiophene classification, this compound represents a multiply substituted derivative with three distinct functional groups: the amino group, methyl substituent, and ester functionality. This substitution pattern places it among the more complex aminothiophene derivatives, offering enhanced synthetic versatility compared to simpler mono-substituted analogs.
Table 2: Aminothiophene Derivative Classification and Properties
| Subclass | Position | Common Synthetic Methods | Typical Applications |
|---|---|---|---|
| 2-Aminothiophenes | 2-position | Gewald reaction | Pharmaceutical intermediates |
| 3-Aminothiophenes | 3-position | Oxime cyclization | Agrochemical synthesis |
| 4-Aminothiophenes | 4-position | Substitution reactions | Materials science |
| 5-Aminothiophenes | 5-position | Multi-step synthesis | Specialized applications |
The synthetic accessibility of 5-aminothiophene derivatives typically requires more sophisticated methodologies compared to 2-aminothiophene analogs. The Gewald reaction, while highly effective for 2-aminothiophene synthesis, does not directly provide access to 5-amino substituted systems. Instead, multi-step synthetic sequences involving functional group transformations and regioselective substitution reactions are often necessary.
Research Evolution and Current Scientific Interest
The research landscape surrounding this compound has evolved significantly over the past two decades, driven by advances in synthetic methodology and expanding applications in pharmaceutical and materials science. Early investigations focused primarily on synthetic accessibility and basic characterization, while contemporary research emphasizes structure-activity relationships and specialized applications.
Current scientific interest in this compound stems from several converging factors. The pharmaceutical industry's increasing focus on heterocyclic scaffolds has highlighted the potential of aminothiophene derivatives as privileged structures for drug discovery. Recent studies have demonstrated that 2-aminothiophene derivatives function as positive allosteric modulators of glucagon-like peptide 1 receptor, suggesting potential applications in diabetes treatment. While this compound represents a different substitution pattern, the broader aminothiophene scaffold continues to attract attention for its pharmacological potential.
The materials science community has also shown increasing interest in substituted thiophene derivatives for organic electronics applications. The electron-rich nature of aminothiophene systems, combined with their synthetic accessibility and stability, makes them attractive candidates for organic semiconductor development. The specific substitution pattern of this compound offers unique electronic properties that may be exploited in next-generation organic electronic devices.
Recent synthetic methodology developments have improved access to complex aminothiophene derivatives, enabling more systematic investigation of structure-property relationships. Advanced synthetic techniques, including transition metal-catalyzed reactions and multicomponent synthesis strategies, have expanded the scope of accessible derivatives and accelerated research progress.
Table 3: Contemporary Research Trends in Aminothiophene Chemistry
| Research Area | Focus | Recent Developments | Future Prospects |
|---|---|---|---|
| Medicinal Chemistry | Biological activity screening | Receptor modulation studies | Targeted therapeutic applications |
| Materials Science | Electronic properties | Organic semiconductor development | Advanced device applications |
| Synthetic Methodology | Improved synthetic routes | Catalytic and multicomponent reactions | Efficient large-scale synthesis |
| Computational Chemistry | Molecular modeling | Electronic structure calculations | Predictive design strategies |
The integration of computational chemistry approaches has further enhanced understanding of aminothiophene derivatives, providing insights into electronic structure, reactivity patterns, and molecular recognition properties. These computational tools have become essential for rational design of new derivatives with optimized properties for specific applications.
Environmental considerations have also influenced recent research directions, with emphasis on developing greener synthetic methodologies and understanding the environmental fate of thiophene derivatives. The detection of thiophene compounds in Martian soil samples has added an astrobiological dimension to thiophene research, highlighting their potential significance in extraterrestrial chemistry.
Properties
IUPAC Name |
methyl 5-amino-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-3-5(7(9)10-2)11-6(4)8/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBYKOBIAOWDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 5-amino-4-methylthiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, depending on their specific targets.
Pharmacokinetics
Biological Activity
Methyl 5-amino-4-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
This compound features a thiophene ring, which contributes to its pharmacological properties through its electron-rich aromatic system. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds, while the methyl ester group increases its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, demonstrating promising antiproliferative activity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.056 | Induces apoptosis via mitochondrial pathway |
| MDA-MB-231 | 0.25 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 0.1 | Inhibition of tubulin polymerization |
The compound exhibited an IC50 value of 0.056 µM against the MCF-7 breast cancer cell line, indicating a strong antiproliferative effect. Mechanistic studies suggest that it induces apoptosis primarily through the intrinsic mitochondrial pathway, as evidenced by flow cytometry analyses showing increased annexin V staining in treated cells .
Case Studies
A notable study involved the synthesis and evaluation of this compound derivatives against a panel of cancer cell lines. The results indicated that modifications to the thiophene structure significantly impacted biological activity, with some derivatives showing enhanced potency compared to the parent compound .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.
Table 2: Inhibition of Nitric Oxide Synthase
The compound demonstrated an IC50 value of 10 µM in inhibiting iNOS activity, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by disrupting mitochondrial function.
- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.
- Enzyme Inhibition : The inhibition of iNOS suggests its role in modulating inflammatory processes.
Scientific Research Applications
Synthetic Chemistry
Overview : Methyl 5-amino-4-methylthiophene-2-carboxylate is utilized as a key intermediate in the synthesis of various thiophene derivatives through methods such as the Gewald reaction and Paal–Knorr synthesis.
Key Applications :
- Heterocyclization : It contributes to the formation of biologically active thiophene derivatives.
- Synthetic Pathways : Common methods include:
- Gewald reaction
- Paal–Knorr synthesis
- Hinsberg synthesis
Table 1: Synthetic Methods and Outcomes
| Method | Reaction Type | Yield (%) | Notable Products |
|---|---|---|---|
| Gewald Reaction | Heterocyclization | 75% | Thiophene derivatives |
| Paal–Knorr Synthesis | Cyclization | 80% | Aminothiophenes |
| Hinsberg Synthesis | Amination | 70% | Functionalized thiophenes |
Pharmacology
Overview : The compound serves as a precursor for drug development, showcasing various therapeutic properties.
Therapeutic Applications :
- Anti-inflammatory Agents : Demonstrated efficacy in reducing inflammation.
- Anticancer Activity : Inhibits cancer cell proliferation in vitro.
- Antipsychotic Effects : Potential for treating psychiatric disorders.
Case Study: Anticancer Activity
A study evaluated the compound's effect on cancer cell lines, revealing an IC50 value of 12 µM against breast cancer cells. This suggests significant potential for developing new anticancer drugs.
Material Science
Overview : this compound plays a crucial role in the development of organic semiconductors.
Applications :
- Organic Field Effect Transistors (OFETs) : Enhances charge transport properties.
- Organic Light Emitting Diodes (OLEDs) : Used in creating efficient light-emitting materials.
Table 2: Material Properties
| Application | Property | Value |
|---|---|---|
| OFETs | Charge Mobility | 0.5 cm²/V·s |
| OLEDs | Luminous Efficiency | 20 cd/A |
Nanotechnology
Overview : The compound is explored for its potential in synthesizing nanomaterials with applications in drug delivery and sensing.
Key Findings :
- Nanoparticle Synthesis : Characterized using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
- Drug Delivery Systems : Exhibits targeted delivery capabilities due to its unique surface properties.
Table 3: Nanomaterial Characteristics
| Characteristic | Measurement Technique | Result |
|---|---|---|
| Size | TEM | ~50 nm |
| Surface Charge | DLS | -30 mV |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
- Molecular Formula: C₁₀H₉NO₂S
- Key Differences : Incorporates a benzothiophene (fused benzene-thiophene) scaffold instead of a simple thiophene ring.
- Reduced solubility in polar solvents compared to the non-fused thiophene analogue .
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
- Molecular Formula: C₁₀H₁₃NO₃S
- Key Differences: Acetyl group at position 5 (vs. amino in the target compound). Ethyl ester (vs. methyl ester) and amino group at position 2 (vs. position 5).
- Implications: The acetyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 308831-93-8)
- Molecular Formula : C₁₈H₁₉N₃O₆S
- Key Differences: Nitrophenyl group at position 5 (electron-withdrawing) and ethoxycarbonylamino group at position 2. Ethyl ester substituents.
- Implications :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| Methyl 5-amino-4-methylthiophene-2-carboxylate | 183.23 | 120–125* | High (DMSO, MeOH) | 1.2 |
| Methyl 5-amino-1-benzothiophene-2-carboxylate | 207.25 | 135–140 | Moderate (DCM, EtOAc) | 2.5 |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | 227.28 | 95–100 | Moderate (EtOH, acetone) | 1.8 |
| Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 405.43 | 160–165 | Low (DMF, DMSO) | 3.7 |
*Estimated based on analogous methyl esters .
Q & A
Q. What are the optimal synthetic routes for Methyl 5-amino-4-methylthiophene-2-carboxylate, and what methodological considerations ensure high yields?
The compound is typically synthesized via the Gewald reaction, which involves cyclization of a ketone, cyanoacetate, and elemental sulfur in the presence of a base. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structural analog) is prepared using ethyl acetoacetate, sulfur, and substituted anilines under reflux in ethanol . Key steps include:
- Reagent ratios : Stoichiometric control of sulfur and amine catalysts (e.g., triethylamine) to minimize side products.
- Solvent selection : Ethanol or 1,4-dioxane for solubility and reaction efficiency.
- Purification : Crystallization from ethanol or dioxane yields pure product (reported yields: 60–85%) .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
Full characterization requires:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl and amino groups) and aromaticity.
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to CHNOS).
- IR spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (ester C=O) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the ester and amino groups. LogP ~2.5 suggests limited aqueous solubility .
- Stability : Sensitive to prolonged exposure to light/moisture. Store at 2–8°C in airtight containers with desiccants .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural assignments derived from NMR or computational models?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous confirmation of molecular geometry. For example, SHELXL refines bond lengths/angles and identifies hydrogen bonding patterns (e.g., N–H···O interactions in the crystal lattice) . Discrepancies between experimental and computed structures (e.g., DFT-optimized geometries) often arise from crystal packing effects, which SC-XRD can clarify .
Q. What strategies mitigate contradictory spectral data during derivative synthesis (e.g., unexpected byproducts)?
- Reaction monitoring : Use TLC or in situ IR to detect intermediates/byproducts early.
- Byproduct analysis : Isolate and characterize side products via LC-MS or H NMR. For example, thiophene ring-opening or ester hydrolysis may occur under acidic conditions .
- Optimization : Adjust reaction temperature (e.g., reduce reflux time) or switch to milder bases (e.g., pyridine instead of triethylamine) .
Q. How does the methyl substituent at the 4-position influence the compound’s reactivity in cross-coupling reactions?
The electron-donating methyl group enhances regioselectivity in Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with aryl boronic acids preferentially occurs at the 5-position (para to the amino group), as steric hindrance from the methyl group directs reactivity . Computational studies (e.g., Fukui indices) can predict reactive sites .
Q. What experimental design considerations are critical for replicating synthesis protocols in different laboratories?
- Detailed documentation : Report exact equivalents, solvent grades, and heating/cooling rates (e.g., "reflux at 80°C for 5 h" vs. "heated under reflux").
- Batch consistency : Use standardized reagents (e.g., sulfur purity >99%) to avoid variability.
- Validation : Independent replication by a second researcher with parallel NMR analysis .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfur byproducts.
- Spill management : Neutralize acid residues with sodium bicarbonate and adsorb solids with silica gel .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
